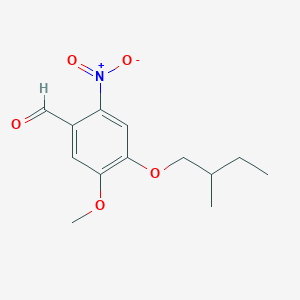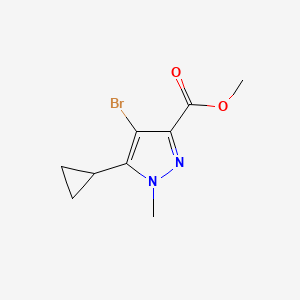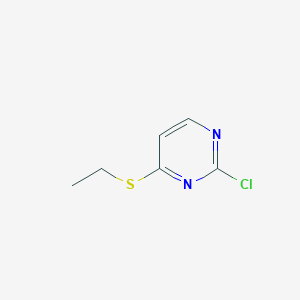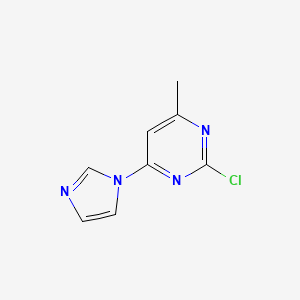
5-氨基-1-(2,3-二氯苯基)吡唑-4-羧酸乙酯
描述
Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate: is a chemical compound with the molecular formula C12H11Cl2N3O2 and a molecular weight of 300.14 g/mol . This compound is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
科学研究应用
Chemistry: In chemistry, ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development .
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They may serve as lead compounds for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its versatility and reactivity make it suitable for various applications, including the synthesis of active ingredients and intermediates .
作用机制
Target of Action
The primary target of Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate is the second messenger cyclic adenosine monophosphate (cAMP), which is a key regulator of many important physiological processes .
Mode of Action
Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate interacts with its target by hydrolyzing cAMP . This interaction results in the disturbance of the activity of the insect’s central nervous system, causing hyperexcitation of the nerves and muscles of the contaminated insects .
Biochemical Pathways
The compound affects the biochemical pathway involving cAMP. By hydrolyzing cAMP, Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate disrupts the normal functioning of this pathway, leading to downstream effects such as hyperexcitation of nerves and muscles .
Pharmacokinetics
The molecular weight of the compound is 30014, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of the action of Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate is the hyperexcitation of the nerves and muscles of the contaminated insects. This is due to the compound’s interaction with cAMP, leading to a disturbance in the activity of the insect’s central nervous system .
Action Environment
The action, efficacy, and stability of Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound should be avoided from release to the environment
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate typically involves the condensation of 2,3-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reactions are usually carried out in solvents like ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
相似化合物的比较
- Ethyl 5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylate
- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Comparison: Compared to similar compounds, ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate is unique due to the presence of two chlorine atoms on the phenyl ring. This structural feature can influence its reactivity, biological activity, and overall properties. The dichlorophenyl group may enhance the compound’s ability to interact with specific biological targets, making it a valuable candidate for various applications .
属性
IUPAC Name |
ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)7-6-16-17(11(7)15)9-5-3-4-8(13)10(9)14/h3-6H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATGHUKQHWSSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C(=CC=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol](/img/structure/B1428088.png)


![{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine](/img/structure/B1428093.png)



![[2-(Cyclohexyloxy)-4-methylphenyl]methanamine](/img/structure/B1428100.png)


![2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1428105.png)

